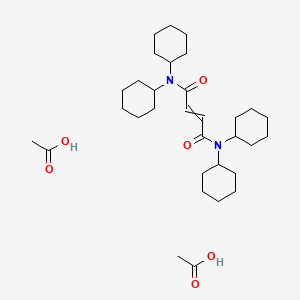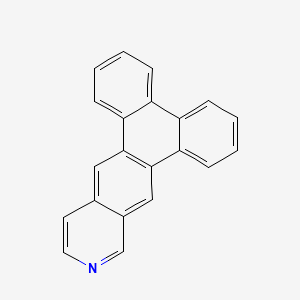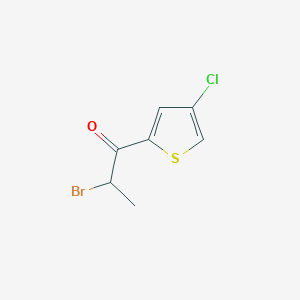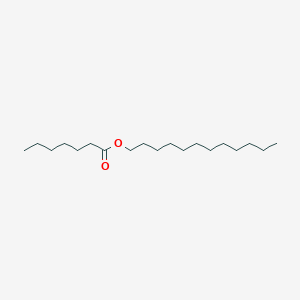![molecular formula C8H13BrO3 B14334565 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane CAS No. 105659-90-3](/img/structure/B14334565.png)
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[44]nonane is a spiro compound featuring a unique bicyclic structure with a bromomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 2-methyl-1,4,6-trioxaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards.
化学反応の分析
Types of Reactions
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: The major product is 2-methyl-1,4,6-trioxaspiro[4.4]nonane.
科学的研究の応用
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
- 7-(Bromomethyl)-2-azaspiro[4.4]nonane
Uniqueness
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of three oxygen atoms in the ring system. This makes it distinct from other spiro compounds that may have different heteroatoms or ring sizes.
特性
CAS番号 |
105659-90-3 |
|---|---|
分子式 |
C8H13BrO3 |
分子量 |
237.09 g/mol |
IUPAC名 |
7-(bromomethyl)-3-methyl-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H13BrO3/c1-6-5-10-8(11-6)3-2-7(4-9)12-8/h6-7H,2-5H2,1H3 |
InChIキー |
CTXWCJRLACDITE-UHFFFAOYSA-N |
正規SMILES |
CC1COC2(O1)CCC(O2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


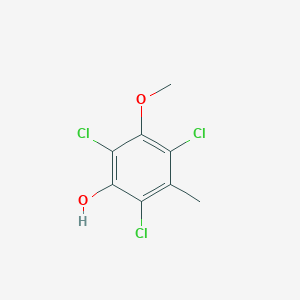
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
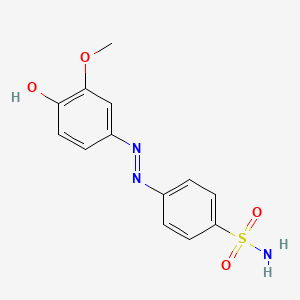
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)


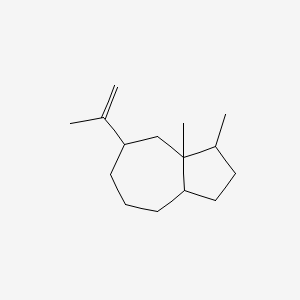


![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
